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Compound of Interest

Compound Name: Quinoline, 2-((chloromethyl)thio)-

Cat. No.: B12658589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Butriptyline, identified by CAS number 35941-65-2, is a tricyclic antidepressant (TCA) that has

been utilized in the treatment of depression.[1][2] Structurally, it is an analogue of amitriptyline,

characterized by an isobutyl side chain instead of a propylidene side chain.[3] As a tertiary

amine TCA, it belongs to the dibenzocycloheptadiene class of compounds.[2][3] Though less

common than other TCAs, its distinct pharmacological profile warrants a detailed examination

for research and drug development purposes.[2] This guide provides a comprehensive

overview of Butriptyline's chemical properties, synthesis, pharmacology, and analytical

methods.

Chemical and Physical Properties
Butriptyline is a white crystalline solid. Key physicochemical properties are summarized in the

table below for easy reference.
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Property Value Source

CAS Number 35941-65-2 [4]

Molecular Formula C₂₁H₂₇N [4]

Molecular Weight 293.45 g/mol [4]

IUPAC Name

(±)-3-(10,11-dihydro-5H-

dibenzo[a,d]cyclohepten-5-yl)-

N,N,2-trimethylpropan-1-amine

[2]

Synonyms
Butriptylene, Evadyne, AY-

62014
[2]

Hydrochloride CAS 5585-73-9 [3]

Hydrochloride Formula C₂₁H₂₈ClN [5]

Hydrochloride MW 329.91 g/mol [5]

Predicted LogP 5.22 - 5.44 [5]

Predicted pKa (Strongest

Basic)
10.01 [5]

Predicted Water Solubility 0.000351 mg/mL [5]

Synthesis
While specific, detailed patented synthesis procedures for Butriptyline are not readily available

in the public domain, a general synthesis approach can be inferred from the synthesis of its

analogue, amitriptyline, and related tricyclic antidepressants. The synthesis would likely involve

the alkylation of a dibenzocycloheptadiene precursor.

A plausible, generalized synthetic workflow is outlined below.
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Starting Materials

Reaction 1: Grignard Reaction

Reaction 2: Dehydration

Reaction 3: Alkylation
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Caption: Generalized synthetic workflow for Butriptyline.

Analytical Profile
Comprehensive analytical characterization is crucial for the identification and quantification of

Butriptyline. Below are the expected characteristics from various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Butriptyline is expected to show characteristic signals

for the aromatic protons of the dibenzocycloheptene ring system, typically in the range of

7.0-7.5 ppm. The aliphatic protons of the isobutyl side chain and the fused ring system would

appear at higher field strengths (1.0-4.0 ppm). The N-methyl groups would likely present as a

singlet around 2.2-2.5 ppm.[6]

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons

between 120-150 ppm. The aliphatic carbons of the side chain and the fused ring system

would resonate in the range of 20-60 ppm.[7][8]

Mass Spectrometry (MS)
Mass spectrometry is a key tool for the identification and quantification of Butriptyline. In

electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at

m/z 293. The fragmentation pattern would likely involve cleavage of the side chain, leading to

characteristic fragment ions. For instance, a prominent peak at m/z 58 is often observed for

compounds containing a dimethylaminomethyl group.[9] Liquid chromatography-tandem mass

spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Butriptyline

in biological matrices.

Infrared (IR) Spectroscopy
The IR spectrum of Butriptyline would exhibit characteristic absorption bands for its functional

groups. These would include C-H stretching vibrations for the aromatic and aliphatic moieties.

Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching

is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the

1600-1450 cm⁻¹ region.[10][11]

Pharmacology
Pharmacodynamics
Butriptyline's primary mechanism of action is through its interaction with various

neurotransmitter receptors and transporters. It is a potent antagonist at histamine H₁ and

muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic side
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effects.[2][3] Its affinity for serotonin and norepinephrine transporters is comparatively weak.[2]

The binding affinities (Ki) for various targets are summarized below.

Target Kᵢ (nM) Species

Serotonin Transporter (SERT) 1,360 - 10,000 (IC₅₀) Human, Rat

Norepinephrine Transporter

(NET)
990 - 5,100 (IC₅₀) Human, Rat

Dopamine Transporter (DAT) 2,800 - 5,200 (IC₅₀) Human, Rat

5-HT₂ₐ Receptor 380 Human

α₁-Adrenergic Receptor 570 Human

Histamine H₁ Receptor 1.1 Human

Muscarinic Acetylcholine

Receptors (mACh)
35 Human

Source: Wikipedia, citing various primary sources.[2]

The following diagram illustrates the primary pharmacological actions of Butriptyline.
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Caption: Pharmacodynamic profile of Butriptyline.

Pharmacokinetics
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Absorption and Distribution: Butriptyline is administered orally.[12] It is highly bound to

plasma proteins (>90%).[2][3] Therapeutic plasma concentrations are reported to be in the

range of 60–280 ng/mL (204–954 nmol/L).[2][3]

Metabolism: Butriptyline undergoes hepatic metabolism, primarily through N-demethylation

to its active metabolite, norbutriptyline.[2] The cytochrome P450 (CYP) enzyme system is

responsible for the metabolism of tricyclic antidepressants, with CYP2C19 and CYP2D6

playing significant roles in the metabolism of tertiary amines like amitriptyline, a close

analogue of Butriptyline.[13]

Elimination: The elimination half-life of Butriptyline is approximately 20 hours.[2]

The metabolic pathway of Butriptyline is depicted below.
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Caption: Primary metabolic pathway of Butriptyline.

Experimental Protocols
Detailed experimental protocols for Butriptyline are not widely published. However, based on

standard methodologies for tricyclic antidepressants, representative protocols are described

below.
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Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of Butriptyline to

its target receptors (e.g., histamine H₁, muscarinic acetylcholine).

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines

expressing the receptor of interest.

Assay Buffer: Use an appropriate buffer system for the specific receptor (e.g., 50 mM

Na₂HPO₄/KH₂PO₄, pH 7.4 for H₁ receptors).[14]

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-

mepyramine for H₁ receptors) and varying concentrations of Butriptyline.[14]

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis: Determine the IC₅₀ value of Butriptyline (the concentration that inhibits 50% of

specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using

the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is as follows:
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Caption: Workflow for a radioligand binding assay.

Neurotransmitter Transporter Uptake Assay (General
Protocol)
This protocol outlines a general method for evaluating the inhibitory effect of Butriptyline on

serotonin and norepinephrine transporters.
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Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or

norepinephrine transporter (hNET).[15]

Assay Medium: Utilize a buffered salt solution (e.g., Hank's Balanced Salt Solution with 0.1%

BSA).[15]

Incubation: Pre-incubate the cells with varying concentrations of Butriptyline.

Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., a

fluorescent mimic of serotonin).[15]

Detection: Measure the uptake of the substrate into the cells over time using a fluorescence

plate reader or by scintillation counting.

Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake by Butriptyline.

Clinical Use and Adverse Effects
Butriptyline has been used for the treatment of depression, typically at dosages of 75-150 mg

per day.[16] Clinical studies have shown its efficacy to be comparable to amitriptyline.[1][17]

Like other tricyclic antidepressants, Butriptyline is associated with a range of side effects,

primarily due to its potent anticholinergic and antihistaminic activity.[2][12]

Adverse Effect Frequency Source

Anticholinergic Effects (e.g.,

dry mouth, constipation,

blurred vision, urinary

retention)

13.7% of patients [1][16]

Sedation/Drowsiness Common [2][12]

Weight Gain Possible [12]

Orthostatic Hypotension Possible [12]

Cardiac Arrhythmias Serious, less common [12]

Seizures Serious, less common [12]
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Toxicology
Information on the specific toxicology of Butriptyline is limited. However, as a tricyclic

antidepressant, it shares the class's potential for significant toxicity in overdose. Overdose

symptoms can include cardiac arrhythmias, seizures, and central nervous system depression.

The management of TCA overdose is primarily supportive.

Conclusion
Butriptyline (CAS 35941-65-2) is a tricyclic antidepressant with a distinct pharmacological

profile characterized by potent antihistaminic and anticholinergic activity and weak inhibition of

monoamine reuptake. This guide has provided a comprehensive overview of its chemical

properties, synthesis, analytical profile, pharmacology, and clinical aspects to serve as a

valuable resource for researchers and drug development professionals. Further investigation

into its detailed synthesis and experimental protocols could provide deeper insights into this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://webspectra.chem.ucla.edu/irtable.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf
https://file.elabscience.com/Manual/elisa_kits/E-EL-R1140-Elabscience.pdf
https://www.youtube.com/watch?v=PSvWUSZKtAc
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02043
https://www.moleculardevices.com/sites/default/files/en/assets/product-insert/reagents/neurotransmitter-transporter-uptake-assay-kit-r8173-r8174.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.5c03836
https://pubmed.ncbi.nlm.nih.gov/6353270/
https://pubmed.ncbi.nlm.nih.gov/6353270/
https://www.benchchem.com/product/b12658589#cas-number-35941-65-2-properties-and-uses
https://www.benchchem.com/product/b12658589#cas-number-35941-65-2-properties-and-uses
https://www.benchchem.com/product/b12658589#cas-number-35941-65-2-properties-and-uses
https://www.benchchem.com/product/b12658589#cas-number-35941-65-2-properties-and-uses
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12658589?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12658589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

